N-(1-acetylindolin-6-yl)-2-chlorobenzenesulfonamide
Overview
Description
N-(1-acetylindolin-6-yl)-2-chlorobenzenesulfonamide is a novel compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which combines an indole derivative with a chlorobenzenesulfonamide moiety. It has shown potential in the treatment of inflammatory conditions, hyperproliferative diseases, and cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-acetylindolin-6-yl)-2-chlorobenzenesulfonamide typically involves the following steps:
Formation of the Indole Derivative: The indole derivative is synthesized through a series of reactions starting from an appropriate precursor. This may involve cyclization reactions and subsequent functional group modifications.
Acetylation: The indole derivative is then acetylated using acetic anhydride or acetyl chloride under acidic or basic conditions.
Sulfonamide Formation: The acetylated indole is reacted with 2-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine or pyridine to form the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(1-acetylindolin-6-yl)-2-chlorobenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Oxidation and Reduction: The indole moiety can be oxidized or reduced under specific conditions, leading to different derivatives.
Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding indole derivative.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate.
Acids: Hydrochloric acid, sulfuric acid.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxidized indole derivatives.
Hydrolysis Products: Deacetylated indole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways and cellular processes.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-acetylindolin-6-yl)-2-chlorobenzenesulfonamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in inflammation and cell proliferation.
Pathways Involved: It modulates signaling pathways such as the NF-κB pathway, leading to reduced inflammation and inhibition of cell proliferation.
Comparison with Similar Compounds
N-(1-acetylindolin-6-yl)-2-chlorobenzenesulfonamide can be compared with other similar compounds, such as:
N-(1-acetylindolin-6-yl)-2-bromobenzenesulfonamide: Similar structure but with a bromine atom instead of chlorine.
N-(1-acetylindolin-6-yl)-2-fluorobenzenesulfonamide: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
Chlorine Substitution: The presence of a chlorine atom in this compound imparts unique chemical and biological properties compared to its bromine and fluorine analogs.
Biological Activity: The compound has shown distinct biological activities, making it a promising candidate for further research and development.
Properties
IUPAC Name |
N-(1-acetyl-2,3-dihydroindol-6-yl)-2-chlorobenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3S/c1-11(20)19-9-8-12-6-7-13(10-15(12)19)18-23(21,22)16-5-3-2-4-14(16)17/h2-7,10,18H,8-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCFBMXWSFYQJOC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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